molecular formula C19H18F3NO2 B14751651 1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid

1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B14751651
M. Wt: 349.3 g/mol
InChI Key: KOIXLNLJQOSNOZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a trifluoromethyl-phenyl group, and a carboxylic acid group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Trifluoromethyl-Phenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, trifluoromethyl-phenyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(3-chlorophenyl)-pyrrolidine-3-carboxylic acid
  • 1-Benzyl-4-(3-methylphenyl)-pyrrolidine-3-carboxylic acid
  • 1-Benzyl-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid

Uniqueness

1-Benzyl-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18F3NO2

Molecular Weight

349.3 g/mol

IUPAC Name

1-benzyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-4-7-14(9-15)16-11-23(12-17(16)18(24)25)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,24,25)

InChI Key

KOIXLNLJQOSNOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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